molecular formula C9H10ClN5O2 B124505 Imidacloprid-d4 CAS No. 1015855-75-0

Imidacloprid-d4

Cat. No.: B124505
CAS No.: 1015855-75-0
M. Wt: 259.68 g/mol
InChI Key: YWTYJOPNNQFBPC-KHORGVISSA-N
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Description

Imidacloprid-d4 is a deuterated form of imidacloprid, a neonicotinoid insecticide. It is primarily used as an analytical standard in various scientific studies. The compound is characterized by the substitution of four hydrogen atoms with deuterium atoms, which makes it useful in mass spectrometry for the quantification of imidacloprid in various matrices .

Mechanism of Action

Target of Action

Imidacloprid-d4, like its parent compound Imidacloprid, is a neonicotinoid insecticide . Neonicotinoids are a class of neuro-active insecticides modeled after nicotine . The primary targets of this compound are the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. By binding to these receptors, this compound interferes with the normal functioning of the insect’s nervous system .

Mode of Action

This compound acts as an agonist to the nAChRs . It binds to these receptors more strongly than acetylcholine, the natural neurotransmitter, thereby overstimulating the neuron and causing a blockage of the nicotinergic neuronal pathway . This blockage prevents acetylcholine from transmitting impulses between nerves, leading to the insect’s paralysis and eventual death . It is effective on contact and via stomach action .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the transmission of nerve impulses in insects . By binding to the nAChRs, this compound disrupts normal neuronal signaling. The exact downstream effects of this disruption depend on the specific biological processes controlled by the affected neurons. The ultimate result is typically paralysis and death of the insect .

Pharmacokinetics

This compound is quickly absorbed by the oral route and rapidly distributed in nearly all organs and tissues . In rats, the oral absorption was estimated as 92-99% . This compound degrades to a large number of metabolites formed by multiple pathways . The same, or similar metabolites are found in rats, goats, and hens .

Result of Action

The primary result of this compound’s action is the paralysis and eventual death of the insect . By binding to the nAChRs, this compound prevents acetylcholine from transmitting impulses between nerves . This leads to an overstimulation of the nerves, resulting in the insect’s paralysis and eventual death .

Action Environment

This compound is primarily applied as a seed dressing and foliar sprays to protect crops in agricultural systems and landscaping . Environmental factors such as temperature, pH, and soil composition can influence the compound’s action, efficacy, and stability . For example, certain soil types may bind to this compound and reduce its bioavailability, thereby affecting its efficacy . Additionally, the compound’s stability and persistence in the environment can be influenced by factors such as sunlight exposure and microbial activity .

Biochemical Analysis

Biochemical Properties

Imidacloprid-d4, like Imidacloprid, acts on the central nervous system of insects . It interferes with the transmission of stimuli in the insect nervous system, specifically causing a blockage of the nicotinergic neuronal pathway . By blocking nicotinic acetylcholine receptors, this compound prevents acetylcholine from transmitting impulses between nerves, leading to the insect’s paralysis and eventual death .

Cellular Effects

This compound has been shown to have cytotoxic effects on human astrocytes and fibroblasts . Lower doses of this compound induced reactive oxygen species (ROS) and lysosomal membrane permeabilisation (LMP), causing apoptosis and autophagic dysfunction . High doses caused significant necrotic cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to nicotinic acetylcholine receptors . This binding prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death . This compound binds much more strongly to insect neuron receptors than to mammal neuron receptors, making this insecticide more toxic to insects than to mammals .

Temporal Effects in Laboratory Settings

Its parent compound, Imidacloprid, has been shown to have long-term environmental persistence, with residues persisting in the environment for up to 3000 days .

Dosage Effects in Animal Models

Studies on Imidacloprid have shown that it is moderately toxic on an acute oral basis to mammals . Adverse effects associated with oral administration include vomiting, decreased appetite, lethargy, diarrhea or soft feces, and difficulty walking .

Metabolic Pathways

The transformation pathway of its parent compound, Imidacloprid, includes the formation of nitrosamine, followed by its nitrosation to form the nitro-derivatives of Imidacloprid (i.e., Imidacloprid-NTG) and further oxidized to generate 6-chloronicotinic acid .

Transport and Distribution

Studies on Imidacloprid have shown that it can be absorbed by roots and transported to all parts of the plant after irrigating root .

Subcellular Localization

Given its role as an insecticide, it is likely to interact with the central nervous system of insects

Preparation Methods

The synthesis of Imidacloprid-d4 involves the incorporation of deuterium atoms into the imidacloprid molecule. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.

    Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of imidacloprid.

Industrial production methods typically involve large-scale deuterium exchange reactions due to their cost-effectiveness and efficiency in producing deuterated compounds .

Chemical Reactions Analysis

Imidacloprid-d4 undergoes various chemical reactions similar to its non-deuterated counterpart:

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Imidacloprid-d4 is compared with other deuterated neonicotinoids such as:

  • Thiamethoxam-d3
  • Fipronil- (pyrazole-13C3, cyano-13C)
  • Acetamiprid-d3
  • Clothianidin-d3

These compounds are also used as analytical standards in various studies. The uniqueness of this compound lies in its specific application for the quantification of imidacloprid, providing accurate and reliable data in scientific research .

Properties

IUPAC Name

N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTYJOPNNQFBPC-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583589
Record name N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015855-75-0
Record name N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1015855-75-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Imidacloprid-d4 used in the analysis of pesticide residues in red wine?

A1: this compound is a deuterated analog of the pesticide Imidacloprid. It is used as an internal standard in analytical techniques like ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) []. Internal standards like this compound are crucial for accurate quantification, especially in complex matrices like red wine. They compensate for variations during sample preparation and analysis, leading to more reliable results. This is particularly important for Imidacloprid, a pesticide commonly used in vineyards that could potentially leave residues in the wine.

Q2: How does the use of this compound improve the accuracy of the analytical method?

A2: The research paper highlights that using this compound helps to reduce matrix effects []. Matrix effects occur when other components in the sample, in this case, red wine, interfere with the detection and quantification of the target analyte. Since this compound is chemically very similar to Imidacloprid, it experiences similar matrix effects. By comparing the signal from this compound in the sample to its known concentration, researchers can correct for signal suppression or enhancement caused by the matrix. This leads to a more accurate determination of the actual Imidacloprid concentration in the red wine.

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